1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chlorobenzyl group, an iodopyrimidinone core, and an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as urea and β-ketoesters.
Introduction of the Iodine Atom: The iodination of the pyrimidinone core can be achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Oxymethyl Linkage Formation: The final step involves the formation of the oxymethyl linkage, which can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the iodine and chlorobenzyl positions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents at the iodine or chlorobenzyl positions, while coupling reactions can result in the formation of biaryl or alkyne-linked products.
Scientific Research Applications
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(((4-Chlorobenzyl)oxy)methyl)-5-bromopyrimidin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-chloropyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
1-(((4-Chlorobenzyl)oxy)methyl)-5-fluoropyrimidin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
1-(((4-Chlorobenzyl)oxy)methyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific reactions such as coupling reactions, making this compound valuable in synthetic chemistry.
Properties
CAS No. |
88045-83-4 |
---|---|
Molecular Formula |
C12H10ClIN2O2 |
Molecular Weight |
376.58 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxymethyl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C12H10ClIN2O2/c13-10-3-1-9(2-4-10)7-18-8-16-6-11(14)5-15-12(16)17/h1-6H,7-8H2 |
InChI Key |
RNEASYGXGBGZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCN2C=C(C=NC2=O)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.